Asparagusic acid

Vue d'ensemble

Description

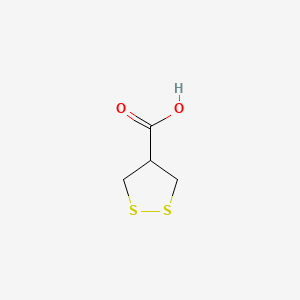

L'acide aspartique, systématiquement nommé acide 1,2-dithiolane-4-carboxylique, est un composé organosulfuré de formule moléculaire C4H6O2S2. Il s'agit d'un solide incolore présent dans les asperges (Asparagus officinalis) et on pense qu'il est le précurseur métabolique des composés sulfurés odorants responsables de l'odeur particulière de l'urine après la consommation d'asperges . La molécule est constituée d'un groupe fonctionnel disulfure hétérocyclique (un 1,2-dithiolane) avec une chaîne latérale acide carboxylique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Une synthèse pratique de l'acide aspartique a été développée à partir d'un matériau de départ dérivé du malonate de diéthyle disponible dans le commerce. Le bis(hydroxyméthyl)malonate de diéthyle est traité avec de l'acide iodhydrique pour produire de l'acide β,β'-diiodoisobutyrique après décarboxylation et hydrolyse de l'ester. L'acide dihydroaspartique, la forme réduite (dithiol) de l'acide aspartique, est produit par réaction séquentielle avec du trithiocarbonate de sodium et de l'acide sulfurique ; une oxydation ultérieure avec du diméthylsulfoxyde chaud donne de l'acide aspartique .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Types de réactions : L'acide aspartique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : Le diméthylsulfoxyde chaud est utilisé pour oxyder l'acide dihydroaspartique en acide aspartique.

Principaux produits :

Oxydation : L'acide aspartique est le principal produit formé par l'oxydation de l'acide dihydroaspartique.

Réduction : L'acide dihydroaspartique est le principal produit formé par la réduction de l'acide aspartique.

4. Applications de la recherche scientifique

L'acide aspartique a diverses applications en recherche scientifique, notamment :

5. Mécanisme d'action

L'acide aspartique exerce ses effets par l'intermédiaire de son système cyclique 1,2-dithiolane contenant du soufre. On pense que ce système cyclique interagit avec diverses cibles moléculaires et voies, améliorant l'absorption des molécules dans les cellules . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais la capacité du composé à améliorer la perméabilité membranaire est un aspect clé de son mécanisme d'action .

Applications De Recherche Scientifique

Chemical Properties and Structure

Asparagusic acid is characterized by its unique 1,2-dithiolane structure, which contributes to its biological activity. The compound's chemical formula is C₄H₆O₄S₂, and it features a dithiolane ring that enhances its reactivity and potential therapeutic applications.

Therapeutic Potential

Cellular Uptake of Therapeutics

Recent studies have highlighted the ability of this compound to facilitate the intracellular transport of therapeutic agents. The tension in the 1,2-dithiolane ring allows for efficient cellular uptake, making it a promising candidate for drug delivery systems .

Antiparasitic Activity

this compound has demonstrated significant antiparasitic effects against Echinococcus multilocularis, a parasitic infection causing serious health issues. In vitro studies have shown that this compound can induce apoptosis in protoscoleces and reduce their viability significantly . This suggests its potential use in treating echinococcosis.

| Study | Effect Observed | Concentration | Outcome |

|---|---|---|---|

| Study on E. multilocularis | Induction of apoptosis | 0-320 μM | Reduced survival rate of protoscoleces |

| Toxicity Evaluation | Assessment on human hepatocytes | Various concentrations | No significant toxicity at lower doses |

Cosmetic Applications

This compound is also being explored for its potential use in cosmetic formulations due to its antioxidant properties. The compound's ability to neutralize reactive oxygen species (ROS) may contribute to skin health and anti-aging effects .

Case Study 1: Antiparasitic Efficacy

A study conducted on the effects of this compound on Echinococcus multilocularis revealed that treatment with the compound resulted in a marked decrease in protoscolex survival rates. The study utilized various concentrations of this compound over a period of seven days, demonstrating its potential as an effective antiparasitic agent .

Case Study 2: Cosmetic Formulation

Research into the incorporation of this compound into skincare products indicated improvements in skin hydration and elasticity. Formulations containing this compound showed enhanced antioxidant activity compared to standard formulations without it .

Mécanisme D'action

Asparagusic acid exerts its effects through its sulfur-containing 1,2-dithiolane ring system. This ring system is believed to interact with various molecular targets and pathways, enhancing the uptake of molecules into cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to enhance membrane permeability is a key aspect of its mechanism of action .

Comparaison Avec Des Composés Similaires

L'acide aspartique est similaire à l'acide lipoïque en ce que tous deux possèdent un cycle 1,2-dithiolane avec un acide carboxylique qui y est lié. L'acide aspartique est unique par sa présence naturelle dans les asperges et son rôle spécifique dans la production de l'odeur caractéristique de l'urine d'asperges .

Composés similaires :

Acide lipoïque : Contient également un cycle 1,2-dithiolane et est impliqué dans les systèmes d'oxydation des α-cétoacides tels que le cycle de l'acide citrique.

Acide dihydroaspartique : La forme réduite de l'acide aspartique, qui peut être oxydée à nouveau en acide aspartique.

Les propriétés et les applications uniques de l'acide aspartique en font un composé d'un intérêt considérable dans divers domaines de la recherche scientifique.

Activité Biologique

Asparagusic acid (AA) is a sulfur-containing compound primarily found in asparagus. It has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-parasitic properties. This article reviews the current understanding of this compound's biological activity, supported by recent research findings and case studies.

This compound is characterized by its unique sulfur structure, which is believed to contribute to its biological effects. The compound has been shown to affect various biological pathways, particularly in relation to apoptosis and oxidative stress.

Key Mechanisms:

- Induction of Apoptosis : AA has been observed to increase the expression of pro-apoptotic proteins such as Bax and Caspase3 while decreasing anti-apoptotic proteins like Bcl2 in Echinococcus multilocularis protoscoleces, indicating its role in promoting programmed cell death .

- Reactive Oxygen Species (ROS) Generation : Treatment with AA leads to elevated levels of ROS, which are critical in mediating cellular stress responses and apoptosis .

- Mitochondrial Dysfunction : AA treatment results in a decline in mitochondrial membrane potential, further supporting its pro-apoptotic effects .

In Vitro Studies

Recent studies have focused on the effects of this compound on E. multilocularis, a parasitic infection causing alveolar echinococcosis. The following table summarizes key findings from these studies:

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound against E. multilocularis metacestodes. The following findings were noted:

- Weight Reduction : Mice treated with AA showed a marked reduction in metacestode wet weight compared to controls, suggesting effective parasite load reduction .

- Histopathological Changes : Examination revealed disruption of germinal layer structures within lesions post-treatment, indicating potential therapeutic effects on the parasite's lifecycle .

Case Studies

One notable case involved a clinical evaluation of this compound's effects on patients with echinococcosis. Patients administered this compound showed improved clinical outcomes and reduced symptoms associated with the infection. The study highlighted the compound's potential as an adjunct therapy alongside traditional treatments.

Antioxidant Activity

This compound also exhibits antioxidant properties. Research indicates that it can scavenge free radicals, contributing to cellular protection against oxidative damage. This aspect is particularly relevant given the role of oxidative stress in various diseases.

Propriétés

IUPAC Name |

dithiolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMEFRECNWRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176779 | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2224-02-4 | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARAGUSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD3XV509R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.7 - 76.5 °C | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.